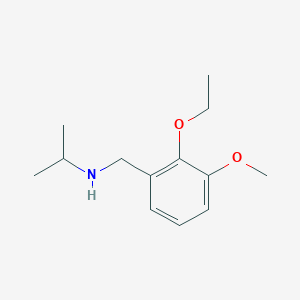
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, also known as EMB-2201, is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic applications. This compound was first synthesized in the late 2000s and has since been the subject of numerous studies exploring its biochemical and physiological effects, mechanism of action, and potential future directions.
Mechanism of Action
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is believed to exert its effects by binding to cannabinoid receptors in the brain and activating the endocannabinoid system, which plays a key role in regulating pain, inflammation, and other physiological processes. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body and play a role in a wide range of physiological functions.
Biochemical and Physiological Effects
Studies have shown that this compound produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects. This compound has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has several advantages for use in lab experiments, including its high potency, selectivity for cannabinoid receptors, and ease of synthesis. However, it also has some limitations, including its potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, including further exploration of its therapeutic applications, development of new synthetic analogs with improved pharmacological properties, and investigation of its potential as a tool for studying the endocannabinoid system and cannabinoid receptors in the brain. Additionally, more research is needed to fully understand the long-term safety and potential risks associated with the use of this compound.
Synthesis Methods
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves several steps, including the reaction of 3-ethoxy-4-methoxybenzyl chloride with morpholine, followed by the addition of propan-1-amine and subsequent purification. The final product is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 138-140°C.
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has been used in scientific research to explore its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. Studies have shown that this compound has a high affinity for cannabinoid receptors in the brain and may act as a potent agonist, producing effects similar to those of THC, the primary psychoactive component of marijuana.
properties
Molecular Formula |
C17H28N2O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C17H28N2O3/c1-3-22-17-13-15(5-6-16(17)20-2)14-18-7-4-8-19-9-11-21-12-10-19/h5-6,13,18H,3-4,7-12,14H2,1-2H3 |
InChI Key |
GFVBRIDHKLOPFA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)


![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)



![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)